2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
Properties
IUPAC Name |
2-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-5)10(14)15-7-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGZKUXVMVFWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138648 | |
| Record name | Pyridine, 2-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-67-0 | |
| Record name | Pyridine, 2-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various pharmaceuticals.
Mode of Action
The presence of a boronic ester group suggests that it may undergo reactions with diols and other nucleophiles.
Biochemical Pathways
Boronic esters are known to be involved in various chemical reactions, including suzuki-miyaura cross-coupling reactions.
Biological Activity
2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 2121512-67-0) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.
The molecular formula of this compound is C12H17BFNO3. It has a molecular weight of 253.08 g/mol and exhibits a purity of 95% . The compound features a pyridine ring substituted with a fluorine atom and a methoxy group, along with a dioxaborolane moiety that enhances its reactivity and potential biological interactions.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological effects:
- Kinase Inhibition : Preliminary studies suggest that derivatives of this compound may act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, compounds related to this structure have shown inhibitory activity against kinases such as DYRK1A and GSK-3β .
- Anti-inflammatory Effects : The compound's derivatives have been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that they can significantly reduce the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide (LPS)-induced models .
- Cytotoxicity : In cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2), certain derivatives displayed selective toxicity profiles. Notably, compounds did not significantly decrease cell viability at concentrations up to 10 µM .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The presence of the dioxaborolane moiety suggests potential interactions with enzymes involved in phosphorylation processes. This feature is critical for modulating pathways related to cell growth and inflammation .
- Cell Signaling Modulation : By inhibiting key kinases like DYRK1A and GSK-3β, the compound may alter cellular signaling cascades that regulate inflammation and neuroprotection .
Applications in Drug Development
The unique structural attributes of this compound make it a valuable scaffold in medicinal chemistry:
- Targeted Cancer Therapies : Its role as an intermediate in synthesizing targeted therapies for cancer underscores its potential utility in pharmaceutical development .
- Neuroprotective Agents : Given its effects on neuroinflammation and cell viability in neuronal models, this compound could contribute to developing treatments for neurodegenerative diseases .
Case Studies
Several studies have explored the biological effects of compounds related to or derived from this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of DYRK1A with IC50 values in the nanomolar range. |
| Study B | Showed reduction in NO production by up to 50% in LPS-induced BV2 cells at low concentrations (1 µM). |
| Study C | Evaluated cytotoxicity across various cell lines; most derivatives maintained high cell viability (>80%) at concentrations <10 µM. |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmaceutical intermediate. Its boron-containing structure suggests applications in drug design and synthesis due to the unique reactivity of boron compounds in biological systems.
Case Studies:
- Anticancer Agents : Research has indicated that derivatives of boron-containing compounds exhibit anticancer properties. The incorporation of the pyridine ring may enhance bioactivity through improved interaction with biological targets .
- Antiviral Activity : Studies have shown that similar compounds can inhibit viral replication, making them candidates for antiviral drug development .
Material Science
Due to its unique electronic properties, this compound is being investigated for use in advanced materials.
Applications:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of fluorinated and methoxy groups can enhance the photophysical properties necessary for OLED applications.
- Sensors : The compound's ability to interact with various analytes makes it suitable for sensor applications in detecting environmental pollutants or biological markers .
Synthesis and Characterization
The synthesis of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves multi-step reactions that include:
- Formation of the dioxaborolane moiety via a reaction between boronic acids and diols.
- Fluorination and methoxylation steps to introduce functional groups that enhance solubility and reactivity.
- Pyridine ring formation , which can be achieved through cyclization reactions involving appropriate precursors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituent positions and functional groups:
Impact of Substituents on Reactivity and Functionality
Fluoro vs. Methoxy Groups :
Boron Placement :
Trifluoromethyl (CF₃) Groups :
Pharmacokinetic Profiles :
- Lipophilicity : The trifluoromethyl group in analogs (e.g., CID 137952249) increases logP values by ~1.5 units compared to the target compound, enhancing blood-brain barrier penetration .
- Metabolic Stability : Ethoxy-substituted derivatives (e.g., 2-Ethoxy-5-boronate-3-CF₃ pyridine) resist cytochrome P450 oxidation better than methoxy analogs .
Crystallographic and Conformational Analysis
- Single-crystal X-ray diffraction data for the target compound is unavailable, but analogs like 3-Bromo-6-methoxy-2-methyl-5-(pinacol boronate)pyridine reveal planar pyridine rings with boron-oxygen bond lengths of 1.36–1.39 Å, consistent with sp² hybridization .
- 2-(Pyrrolidin-1-yl)-5-boronate pyridine exhibits a twisted conformation due to steric interactions between the pyrrolidine and boronate groups, reducing coupling efficiency .
Preparation Methods
General Synthetic Strategy
The preparation of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically follows a multi-step synthetic route:
- Starting material : Fluorinated and methoxylated pyridine derivatives.
- Key transformations : Selective halogenation (bromination or iodination), iridium-catalyzed borylation, and palladium-catalyzed coupling reactions.
- Final product : The pyridine ring functionalized with a fluorine atom at position 2, a methoxy group at position 3, and a boronate ester group at position 5.
Preparation of Key Intermediates
Halogenated Pyridine Precursors
- A critical intermediate is 2-fluoro-4-bromo-6-methoxy-pyridine or alternatively 2-fluoro-4-iodo-6-methoxy-pyridine , which serve as substrates for further coupling.
- Traditional methods starting from 3,5-dichloro-2,4,6-trifluoropyridine involved multi-step hydrodechlorination and substitution reactions but suffered from low yields and regioselectivity issues.
- A novel, more efficient two-step synthesis was developed using iridium(I)-catalyzed borylation of 2,6-difluoropyridine, enabling regioselective introduction of the boronate ester moiety and subsequent halogenation steps to afford the desired halogenated methoxypyridines with improved yields and reproducibility.
Synthesis of Boronate Ester-Functionalized Pyridine
- The key boronate ester group is introduced via iridium-catalyzed C–H borylation using bis(pinacolato)diboron as the boron source.
- Reaction conditions typically involve the use of an iridium catalyst such as [Ir(cod)(OMe)]2 with a bipyridine ligand under inert atmosphere at elevated temperatures (~80–90°C).
- Potassium acetate is often employed as a base to facilitate the borylation process.
- This method allows selective borylation at the 5-position of the pyridine ring, yielding this compound with high regioselectivity and good yields.
Palladium-Catalyzed Coupling Reactions
- The coupling of the boronate ester intermediate with halogenated pyridine derivatives or other aryl halides is achieved under palladium catalysis .
- Common catalysts include Pd(PPh3)4, Pd(OAc)2 combined with phosphine ligands such as 2-(di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl.
- Bases such as potassium acetate or potassium phosphate tribasic are used.
- The reaction is typically conducted in polar aprotic solvents like acetonitrile or tetrahydrofuran at temperatures ranging from 60°C to reflux.
- This step is crucial for forming the C–C bond while maintaining the integrity of sensitive functional groups like fluorine and methoxy substituents.
Detailed Experimental Data and Conditions
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Iridium-catalyzed borylation | Bis(pinacolato)diboron, [Ir(cod)(OMe)]2, bipyridine ligand, potassium acetate | Acetonitrile or dioxane | 80–90°C | 12–20 h | High (typically >70%) | Selective borylation at pyridine 5-position |
| Halogenation (bromination/iodination) | NBS or NIS (N-bromosuccinimide / N-iodosuccinimide) | Suitable solvent (e.g., dichloromethane) | 0–25°C | Several hours | Moderate to high | Regioselective halogenation at position 4 |
| Pd-catalyzed coupling | Pd catalyst (e.g., Pd(OAc)2), phosphine ligand, base (KOAc, K3PO4) | Acetonitrile, THF | 60–80°C | 12–24 h | Good to excellent | Forms C–C bond with boronate ester |
Alternative Preparation via Methanesulfonylation and Amination
- An alternative route involves the preparation of 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine followed by methanesulfonylation using methanesulfonyl chloride in pyridine at 0–20°C.
- This reaction proceeds under inert atmosphere with stirring for 18 hours, followed by work-up including partitioning with saturated sodium bicarbonate and organic solvents, and purification by silica gel chromatography.
- The product is obtained as a mixture of boronic acid and boronate ester with high purity (~100%) and moderate yields (~58%).
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Catalysts & Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Iridium-catalyzed C–H borylation | Direct borylation of fluoromethoxypyridine | Iridium catalyst, bis(pinacolato)diboron, potassium acetate | High regioselectivity, good yield | Requires expensive catalyst, inert atmosphere |
| Halogenation of pyridine | Selective bromination or iodination | NBS or NIS | Enables further coupling | Moderate yields, sensitive to conditions |
| Pd-catalyzed coupling | Cross-coupling with boronate ester | Pd catalysts, phosphine ligands, bases | Efficient C–C bond formation | Catalyst cost, reaction optimization needed |
| Methanesulfonylation of aminopyridine boronate | Functional group modification | Methanesulfonyl chloride, pyridine | High purity product | Moderate yield, longer reaction time |
Research Findings and Optimization Notes
- The iridium-catalyzed borylation method represents a significant improvement over older multi-step processes, reducing the number of synthetic steps and improving regioselectivity and yield.
- Palladium-catalyzed coupling conditions have been optimized to minimize side reactions, such as amide group reactivity, by careful choice of ligands and bases.
- Methanesulfonylation in pyridine at low temperatures under inert atmosphere provides a clean modification route for aminopyridine boronate derivatives, useful for further functionalization or as intermediates.
- Industrial scale-up considerations focus on catalyst loading reduction, solvent recycling, and reaction time optimization to enhance cost-effectiveness and environmental compliance.
Q & A
Q. What are the primary synthetic routes for preparing 2-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the reactivity of its boronic ester group. A common approach involves reacting a halogenated pyridine precursor (e.g., 5-bromo-2-fluoro-3-methoxypyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Post-reaction, purification is achieved via column chromatography (gradient elution with ethyl acetate/hexane) .
Q. How should this compound be handled and stored to maintain stability?
The boronic ester group is sensitive to moisture and air. Storage under inert gas (argon or nitrogen) at 2–8°C in a desiccator is recommended . Avoid exposure to protic solvents (e.g., water, alcohols) to prevent hydrolysis of the dioxaborolane ring .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key for verifying substitution patterns on the pyridine ring. The fluorine atom deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H-4 and H-6) .
- IR Spectroscopy : Confirms the presence of B-O (≈1350 cm⁻¹) and C-F (≈1200 cm⁻¹) bonds .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 277.1842 for C₁₃H₁₈BF₂NO₃) .
Advanced Research Questions
Q. How can the reactivity of this compound be optimized in cross-coupling reactions?
The Suzuki-Miyaura reaction efficiency depends on:
- Catalyst System : Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) improves yield for sterically hindered substrates .
- Base Selection : K₃PO₄ in toluene/water mixtures minimizes protodeboronation side reactions .
- Temperature Control : Reflux (≈110°C) for 3–6 hours balances reaction progress and stability .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | >80% |
| Ligand | SPhos (0.3 equiv) | Reduces side products |
| Solvent | Toluene/H₂O (4:1) | Enhances solubility |
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during coupling?
Protodeboronation is a key challenge due to the electron-withdrawing fluorine and methoxy groups. Mitigation strategies include:
- Low-Temperature Additives : Adding Na₂CO₃ or Cs₂CO₃ stabilizes the boronate intermediate .
- Inert Atmosphere : Rigorous degassing of solvents reduces oxidative decomposition .
- Byproduct Analysis : LC-MS or ¹⁹F NMR tracks deboronated species (e.g., 2-fluoro-3-methoxypyridine) .
Q. How can X-ray crystallography and DFT calculations elucidate structural and electronic properties?
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., B–O ≈1.36 Å) and confirms regiochemistry. SHELX programs are widely used for refinement .
- DFT Calculations (B3LYP/6-311+G(2d,p)) : Predicts frontier molecular orbitals (FMOs) and electrostatic potential (MEP), revealing nucleophilic/electrophilic sites .
| DFT Parameter | Value | Implication |
|---|---|---|
| HOMO-LUMO Gap | ≈5.2 eV | Indicates stability |
| MEP Surface | Negative charge on boron | Guides reactivity |
Methodological Notes
- Contradictions in Data : Some protocols (e.g., ligand-free Pd systems in ) report lower yields compared to ligand-assisted methods . Researchers should screen ligands for substrate-specific optimization.
- Advanced Characterization : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions critical for crystallinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
